

Crystallography Data of Related Triphenyl Compounds

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Compound Focus: Triphen diol

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The following table summarizes the crystallographic data for three triphenylsulfonium salts, which share a common triphenyl-based cation [1].

Compound Name & Formula	Triphenylsulfonium Triiodide ([TPS][I ₃]) C ₁₈ H ₁₅ S ⁺ ·I ₃ ⁻	Triphenylsulfonium Perchlorate ([TPS][ClO ₄]) C ₁₈ H ₁₅ S ⁺ ·ClO ₄ ⁻	Triphenylsulfonium Hexafluorophosphate ([TPS][PF ₆]) C ₁₈ H ₁₅ S ⁺ ·PF ₆ ⁻
Space Group	P2 ₁ /n	P2 ₁	P2 ₁ /n
S—C Bond Length (Å)	~1.787 (average)	1.775 to 1.785	1.787 to 1.790
C—S—C Bond Angles (°)	101.9 to 106.3	104.5 to 106.1	102.96 to 105.20
Molecular Geometry	Distorted trigonal-pyramidal	Distorted trigonal-pyramidal	Distorted trigonal-pyramidal
Dominant Intermolecular Contacts	H···I, H···H	H···O, H···H	F···H, H···H

For context, another pharmacologically relevant compound, Trihexyphenidyl Hydrochloride, was characterized using powder diffraction [2]. Its crystal data is summarized below.

Parameter	Value
Compound Name	Trihexyphenidyl Hydrochloride [2]
Formula	$C_{20}H_{32}NO^+ \cdot Cl^-$ [2]
Space Group	P2 ₁ 2 ₁ 2 [2]
Crystal System	Orthorhombic [2]
Unit Cell Parameters	a = 30.0265 (8) Å, b = 11.2297 (4) Å, c = 5.8931 (2) Å [2]
Unit Cell Volume	1987.08 (12) Å ³ [2]
Hydrogen Bonds	N—H⋯Cl, O—H⋯Cl, C—H⋯Cl [2]

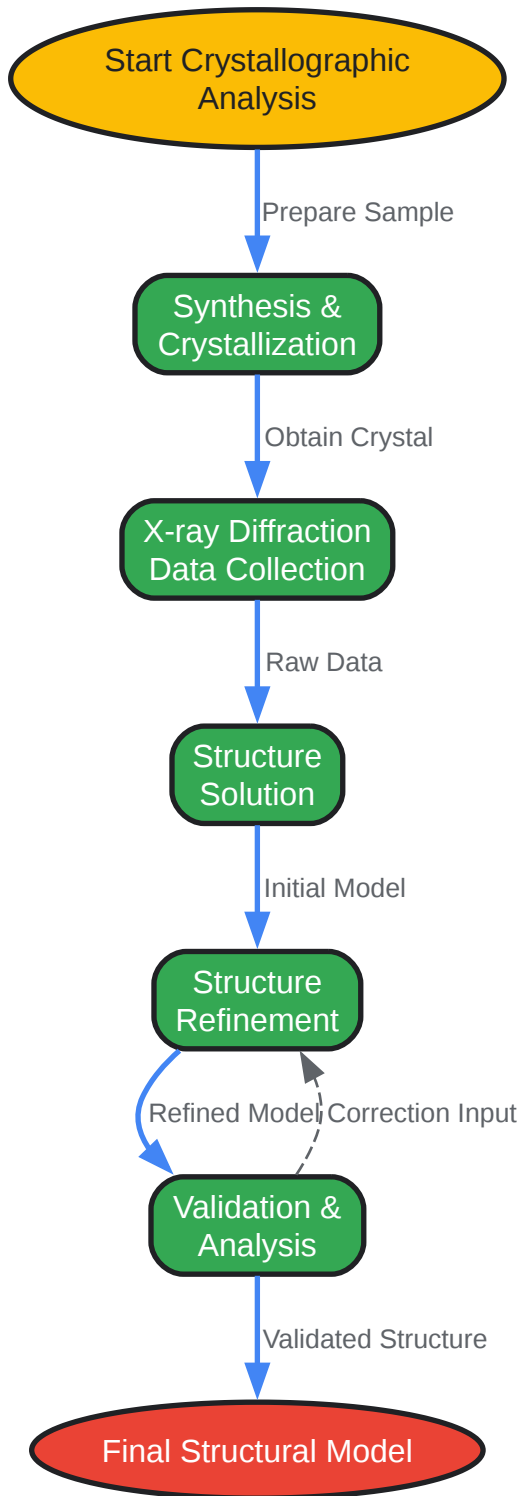
Experimental Protocol for Crystal Structure Determination

The general methodology for determining crystal structures, as described in the search results, involves several key steps [1] [2]:

- **Synthesis and Crystallization:** The triphenylsulfonium salts were prepared by reacting triphenylsulfonium chloride with an excess of the corresponding acid in methanol, from which crystalline products were obtained [1].
- **Data Collection via X-ray Diffraction:** Single-crystal X-ray diffraction data were collected. For the powder study of Trihexyphenidyl hydrochloride, data was collected on a diffractometer in reflection mode with a step scan [2].
- **Structure Solution and Refinement:** The structures were solved using direct methods and refined. The Rietveld method was used for the refinement of the powder diffraction data [2].
- **Hirshfeld Surface Analysis:** This analysis was performed to quantify the intermolecular interactions within the crystal packing, generating two-dimensional fingerprint plots for each structure [1].

Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow for crystal structure determination and analysis as derived from the methodologies cited [1] [2].



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Crystallography analysis workflow from synthesis to final model. [1] [2]

How to Locate the Specific Data You Need

Since the exact data for "**Triphen diol**" was not found, here are suggestions for continuing your research:

- **Verify the Compound Name:** "**Triphen diol**" may be a common or abbreviated name. Please verify the precise **IUPAC name** or **chemical registry number** (e.g., CAS Number), as this will greatly improve search accuracy.
- **Search Specialized Databases:** Use the exact identifier to query dedicated crystallographic databases:
 - **Cambridge Structural Database (CSD):** The primary repository for small molecule organic and metal-organic crystal structures.
 - **Protein Data Bank (PDB):** If the compound is a ligand in a macromolecular structure.
- **Review Broader Literature:** Search for scientific articles on the synthesis or pharmaceutical application of the compound, which may report crystallographic data within the publication or supplementary materials.

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References

1. Crystal structures of three salts of the triphenylsulfonium ion [pmc.ncbi.nlm.nih.gov]
2. Trihexyphenidyl hydrochloride: a powder diffraction study [pmc.ncbi.nlm.nih.gov]

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